molecular formula C11H10N2 B063810 3-Methyl-5-phenylpyridazine CAS No. 184021-10-1

3-Methyl-5-phenylpyridazine

Cat. No.: B063810
CAS No.: 184021-10-1
M. Wt: 170.21 g/mol
InChI Key: RHDKJUGNFHWPKN-UHFFFAOYSA-N
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Description

3-Methyl-5-phenylpyridazine (MPP) is a heterocyclic compound with the chemical formula C11H10N2. It is a derivative of pyridazine and has been extensively studied for its potential therapeutic applications. MPP has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.

Scientific Research Applications

  • Acetylcholinesterase Inhibitors : Pyridazine analogues, including those with structures similar to 3-Methyl-5-phenylpyridazine, have been designed and synthesized as acetylcholinesterase inhibitors. These inhibitors are potential therapeutic agents for diseases like Alzheimer's (Contreras et al., 2001).

  • Regioselective Introduction of Mercapto Groups in Pyridazines : Studies on pyridazines with heteroatom substituents, such as this compound, involve regioselective introduction of mercapto groups. These chemical modifications are crucial in developing new chemical entities for various applications (Olesen et al., 1988).

  • Nucleophilic Substitution Reactions : Research on chloropyridazin-3(2H)-ones, closely related to this compound, has explored nucleophilic substitution reactions, which are fundamental in organic synthesis and pharmaceutical chemistry (Károlyházy et al., 2010).

  • Phytotoxic Activity : Certain 2-Phenylpyridazinones, analogous to this compound, have been tested for phytotoxic activity to interfere with plant pigment formation, indicating their potential use in agricultural chemistry (Sandmann & Böger, 1982).

  • Anticancer Activity : Derivatives of pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine, structurally related to this compound, have shown potential in colon cancer treatment, suggesting the broader applicability of such compounds in oncology (Gornowicz et al., 2020).

  • Synthesis of Novel Compounds : Studies on 1, 2, 4-Triazine derivatives, similar to this compound, focus on synthesizing novel compounds that can have various pharmaceutical applications (Konno et al., 1987).

  • Homolytic Substitution Reactions : Research on functionalized-3(2H)-pyridazinones involves homolytic substitution of 3-chloropyridazines, a process crucial for creating new chemical entities with potential pharmaceutical applications (Piaz et al., 1993).

  • Acetylcholinesterase Inhibitors (Additional Study) : Further research into 3-amino-6-phenylpyridazines, related to this compound, has been conducted to develop acetylcholinesterase inhibitors, which are significant in treating neurodegenerative diseases (Contreras et al., 1999).

  • Basicity and Lipophilicity Studies : Investigations into the basicity, spectral characteristics, and lipophilicity of substituted 3-aminopyridazines, including compounds similar to this compound, provide essential insights into their chemical properties and potential applications (Arnaud-Neu et al., 1990).

Properties

IUPAC Name

3-methyl-5-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-7-11(8-12-13-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDKJUGNFHWPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371714
Record name 3-methyl-5-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184021-10-1
Record name 3-methyl-5-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-5-PHENYLPYRIDAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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